2-(Methylthio)benzo[d]oxazole-5-acetonitrile
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Overview
Description
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with an appropriate nitrile under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and nitrile groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical reactivity and biological activity.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in the ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-8-6-7(4-5-11)2-3-9(8)13-10/h2-3,6H,4H2,1H3 |
InChI Key |
DZPAARBPYVVBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)CC#N |
Origin of Product |
United States |
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